molecular formula C7H8FNO2 B14028901 (2-Fluoro-3-methoxypyridin-4-yl)methanol

(2-Fluoro-3-methoxypyridin-4-yl)methanol

Cat. No.: B14028901
M. Wt: 157.14 g/mol
InChI Key: DRYVOSULSRLPSR-UHFFFAOYSA-N
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Description

(2-Fluoro-3-methoxypyridin-4-yl)methanol is an organic compound with the molecular formula C7H8FNO2 and a molecular weight of 157.14 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both fluorine and methoxy functional groups attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluoro-3-methoxypyridine with formaldehyde in the presence of a reducing agent . The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for (2-Fluoro-3-methoxypyridin-4-yl)methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-3-methoxypyridin-4-yl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(2-Fluoro-3-methoxypyridin-4-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Fluoro-3-methoxypyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-3-methoxypyridin-4-yl)methanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H8FNO2

Molecular Weight

157.14 g/mol

IUPAC Name

(2-fluoro-3-methoxypyridin-4-yl)methanol

InChI

InChI=1S/C7H8FNO2/c1-11-6-5(4-10)2-3-9-7(6)8/h2-3,10H,4H2,1H3

InChI Key

DRYVOSULSRLPSR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN=C1F)CO

Origin of Product

United States

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